molecular formula C10H10N2O2 B12286377 Ethyl 5-Cyanopyridine-3-acetate

Ethyl 5-Cyanopyridine-3-acetate

Cat. No.: B12286377
M. Wt: 190.20 g/mol
InChI Key: ZSRXKWXXJNPHAP-UHFFFAOYSA-N
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Description

Ethyl 5-Cyanopyridine-3-acetate is an organic compound with the chemical formula C10H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N The compound is characterized by the presence of a cyano group (-CN) at the 5-position and an ethyl ester group (-COOCH2CH3) at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-Cyanopyridine-3-acetate can be synthesized through several methods. One common approach involves the cyanoacetylation of pyridine derivatives. This process typically involves the reaction of a pyridine derivative with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One such method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Cyanopyridine-3-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The ester group can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 5-Cyanopyridine-3-acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-Cyanopyridine-3-acetate involves its interaction with various molecular targets. For instance, in biological systems, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects . The cyano group and ester functionality play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Ethyl 5-Cyanopyridine-3-acetate can be compared with other pyridine derivatives, such as:

    3-Cyanopyridine: Lacks the ester group, making it less versatile in certain synthetic applications.

    Ethyl 3-Pyridinecarboxylate: Lacks the cyano group, which may reduce its biological activity.

    5-Cyanopyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

The presence of both the cyano and ester groups in this compound makes it unique and valuable for various applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

ethyl 2-(5-cyanopyridin-3-yl)acetate

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)4-8-3-9(5-11)7-12-6-8/h3,6-7H,2,4H2,1H3

InChI Key

ZSRXKWXXJNPHAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CN=C1)C#N

Origin of Product

United States

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